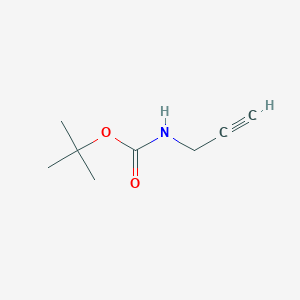

n-Boc-propargylamine

Overview

Description

Synthesis Analysis

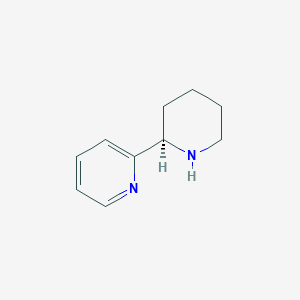

The synthesis of n-Boc-propargylamine and its derivatives has been extensively researched, showcasing a variety of innovative approaches. For instance, a streamlined enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals has been developed to access chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities (Fang-Fang Feng et al., 2019). Moreover, the facile synthesis of N-Boc-aminals, serving as precursors for less accessible N-Boc-imines, facilitates the synthesis of optically active propargylamine derivatives through enantioselective Mannich-type reactions (Taiga Yurino et al., 2016).

Scientific Research Applications

Specific Scientific Field

Application Summary

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry. They have a large impact as a pharmacophore used in medicinal chemistry . n-Boc-propargylamine is used in the synthesis of these compounds .

Results or Outcomes

The synthesis of propargylamines using n-Boc-propargylamine has been successful and has contributed to the development of greener reaction methodology, organic synthesis, designing new organic molecules and organometallic reactions .

Preparation of Triazolobenzylidene-thiazolopyrimidines

Specific Scientific Field

Application Summary

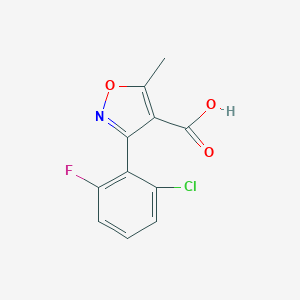

n-Boc-propargylamine is used to prepare triazolobenzylidene-thiazolopyrimidines, which act as CDC25 phosphatase inhibitors .

Results or Outcomes

The preparation of triazolobenzylidene-thiazolopyrimidines using n-Boc-propargylamine has been successful and these compounds act as CDC25 phosphatase inhibitors .

Synthesis of Beta-glucan Polysaccharide Analogs

Specific Scientific Field

Application Summary

n-Boc-propargylamine is used for the synthesis of beta-glucan polysaccharide analogs .

Results or Outcomes

The synthesis of beta-glucan polysaccharide analogs using n-Boc-propargylamine has been successful .

Synthesis of Optically Active Amino Alcohol

Specific Scientific Field

Application Summary

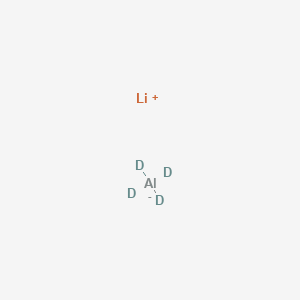

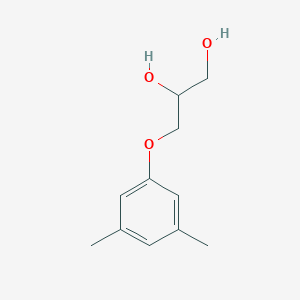

Optically active amino alcohol (N-Boc propargylamine having γ-hydroxy group) was obtained by Mannich type addition followed by hydride reduction of the corresponding CHO containing propargylamine .

Methods of Application

The reaction rate was accelerated in presence of DHP (dihydropyran), which acted as an efficient BocNH2 scavenger .

Results or Outcomes

The synthesis of optically active amino alcohol using n-Boc-propargylamine has been successful .

Synthesis of Propargylamine Derivatives

Specific Scientific Field

Application Summary

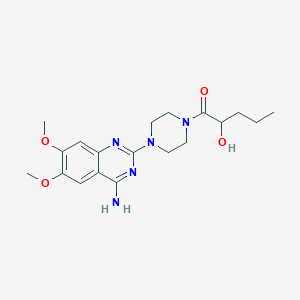

Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Results or Outcomes

The synthesis of propargylamine derivatives using n-Boc-propargylamine has been successful and these compounds are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Metal-Free Multicomponent Approach for Propargylamine Synthesis

Specific Scientific Field

Application Summary

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry. They have a large impact as a pharmacophore used in medicinal chemistry . A metal-free multicomponent approach for the synthesis of propargylamine has been developed .

Methods of Application

Most of these methods are based on the metal catalyzed activation of terminal alkyne. From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines .

Results or Outcomes

The synthesis of propargylamines using a metal-free multicomponent approach has been successful and has contributed to the development of greener reaction methodology, organic synthesis, designing new organic molecules and organometallic reactions .

Solvent-Free Synthesis of Propargylamines

Specific Scientific Field

Application Summary

Propargylamines are one of the most versatile classes of compounds with numerous applications. Propargylamine derivatives such as pargyline, rasagiline and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Methods of Application

This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Results or Outcomes

The solvent-free synthesis of propargylamines has been successful and these compounds are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Safety And Hazards

N-Boc-propargylamine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not to eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

From the perspective of green and sustainable chemistry, the scientific community should necessarily focus on metal-free techniques which can access a variety of propargylamines . There are only a few reports found in the literature where propargylamines were successfully synthesized under metal-free conditions . This present review article neatly and precisely encompasses the comprehensive study of metal-free protocols in propargylamine synthesis putting forth their mechanisms and other aspects .

properties

IUPAC Name |

tert-butyl N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPYCWLYGXGJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454171 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Boc-propargylamine | |

CAS RN |

92136-39-5 | |

| Record name | n-boc-propargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)propargylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

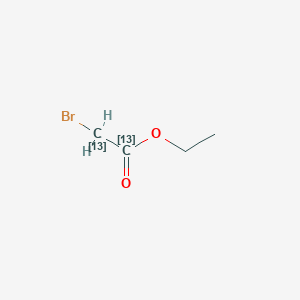

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)